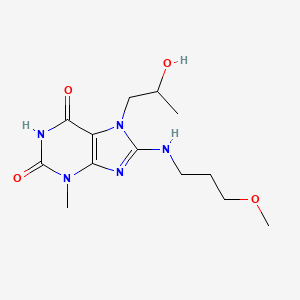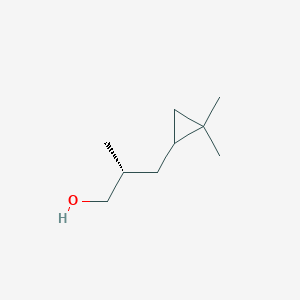
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol, also known as DCDPM, is a chiral alcohol compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound has shown promise in the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol has been shown to inhibit the activity of certain enzymes and receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to protect neurons from oxidative stress and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol in lab experiments is its high purity and stability. This makes it easier to control for variables and ensure accurate results. However, one limitation is that (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol is relatively expensive compared to other compounds, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, further studies on the mechanism of action of (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol may provide insight into its therapeutic effects and potential applications. Another area of interest is the development of more efficient and cost-effective synthesis methods for (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol. Finally, the use of (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol in combination with other compounds may provide synergistic effects and enhance its therapeutic potential.
Méthodes De Synthèse
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol can be synthesized through a multistep process involving the reaction of 2,2-dimethylcyclopropanecarboxylic acid with a reducing agent such as lithium aluminum hydride or sodium borohydride. The resulting intermediate is then treated with a chiral auxiliary to produce the desired enantiomer.
Applications De Recherche Scientifique
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol has been studied extensively for its potential applications in the pharmaceutical industry. It has been shown to have antitumor, anti-inflammatory, and neuroprotective properties. Additionally, (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propriétés
IUPAC Name |
(2R)-3-(2,2-dimethylcyclopropyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7(6-10)4-8-5-9(8,2)3/h7-8,10H,4-6H2,1-3H3/t7-,8?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBWHYVCUIFRMY-GVHYBUMESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CC1(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-methoxyethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2936437.png)
![2,2-Difluoro-N-phenyl-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2936439.png)
![(2S)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2936440.png)
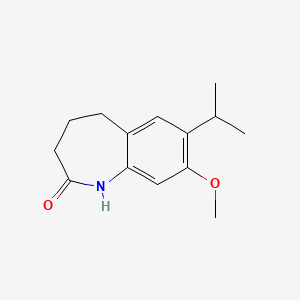
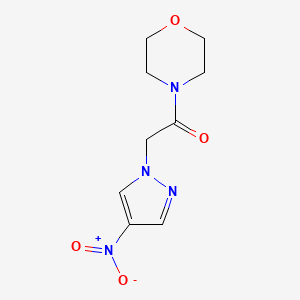
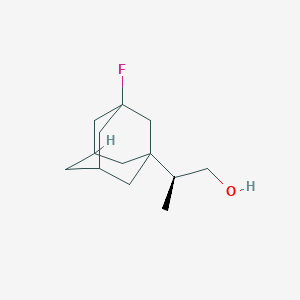
![2-amino-4-(2-chlorophenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2936450.png)


![2-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2936455.png)

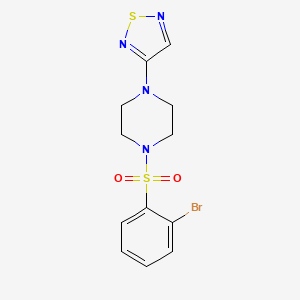
![2-Cyclopentyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2936459.png)
